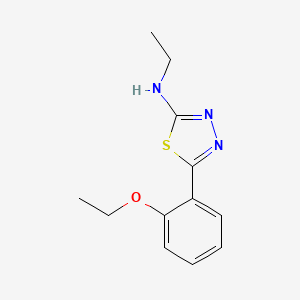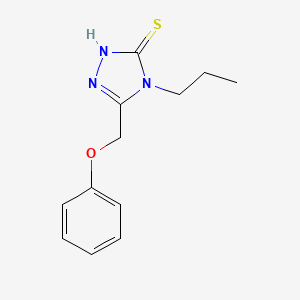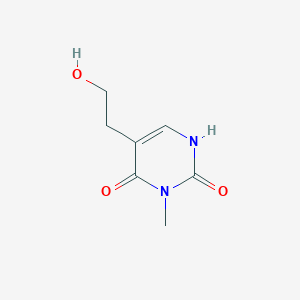![molecular formula C12H15N3O B1327105 N-metil-2-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]etanamina CAS No. 1142210-88-5](/img/structure/B1327105.png)
N-metil-2-[5-(2-metilfenil)-1,2,4-oxadiazol-3-il]etanamina
Descripción general
Descripción
“N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the N-methyl group suggests that it is a derivative of an amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the N-methyl group. The oxadiazole ring is a planar, aromatic ring, which could contribute to the compound’s stability . The N-methyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxadiazole ring could influence the compound’s electronic properties, while the N-methyl group could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Se utiliza como una herramienta bioquímica para investigar las interacciones y modificaciones de las proteínas, lo que ayuda a comprender los procesos celulares a nivel molecular .
Mecanismo De Acción
Target of Action
The primary target of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is the human trace amine associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine: acts as an agonist to the TAAR1 receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions within the cell .
Biochemical Pathways
Upon activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine , a cascade of intracellular events is triggered . These events can lead to changes in the levels of various neurotransmitters in the brain, affecting mood, cognition, and behavior .
Pharmacokinetics
The pharmacokinetics of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine Its structural similarity to other phenethylamine derivatives suggests that it may have similar absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
The activation of the TAAR1 receptor by N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can lead to a variety of molecular and cellular effects . These effects can include changes in neuronal firing rates, alterations in neurotransmitter release, and modulation of synaptic plasticity .
Action Environment
The action, efficacy, and stability of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its pharmacokinetics and pharmacodynamics . Additionally, individual genetic variations can influence how a person responds to the compound .
Safety and Hazards
Direcciones Futuras
The study of oxadiazole derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine” could involve exploring its potential biological activities and optimizing its structure for specific applications .
Análisis Bioquímico
Biochemical Properties
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of monoamine oxidase, resulting in increased levels of monoamines in the system. Additionally, N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine may interact with trace amine-associated receptors, which are involved in modulating neurotransmitter release .
Cellular Effects
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate trace amine-associated receptor 1, leading to changes in intracellular signaling cascades . This activation can result in altered gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine involves its binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . Additionally, it interacts with trace amine-associated receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in its metabolism . The compound undergoes enzymatic degradation, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites in the system.
Transport and Distribution
The transport and distribution of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can interact with intracellular proteins and accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. Understanding the subcellular localization of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is crucial for elucidating its precise biochemical effects.
Propiedades
IUPAC Name |
N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRUKWVODFXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188051 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-88-5 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)




![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)
